(R)-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Chemical Reactions Analysis
®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:
3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid: Lacks the ®-stereochemistry.
4-(Pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom.
3-Fluoro-4-(pyrrolidin-2-yl)phenylacetic acid: Has a different acid moiety.
The uniqueness of ®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid lies in its specific stereochemistry and the presence of both the fluorine atom and the pyrrolidine ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-6-7(11(14)15)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
PYZRBDVYWVWIGB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.